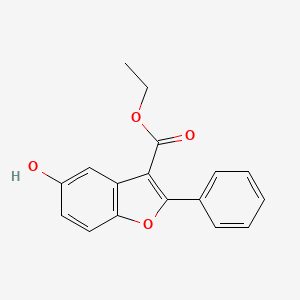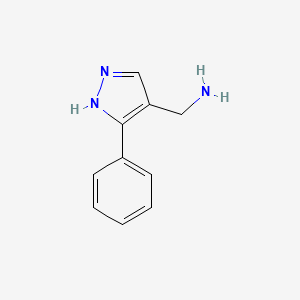
(3-Phényl-1H-pyrazol-4-YL)méthanamine
Vue d'ensemble
Description
(3-Phenyl-1H-pyrazol-4-YL)methanamine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Phenyl-1H-pyrazol-4-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Phenyl-1H-pyrazol-4-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Une série de composés synthétisés à partir de «(3-Phényl-1H-pyrazol-4-YL)méthanamine» a montré une bonne activité contre les bactéries Gram-positives, telles que Staphylococcus aureus et Bacillus subtilis . Cependant, ces composés n'ont pas été jugés efficaces contre les bactéries Gram-négatives . Ils ont également présenté une excellente activité antifongique contre Aspergillus niger et A. flavus .
Évaluation anticancéreuse
Des composés dérivés de «this compound» ont été évalués pour leur activité anticancéreuse in vitro potentielle . Par exemple, le composé P-6 a présenté une cytotoxicité puissante contre deux lignées cellulaires cancéreuses, HCT 116 et MCF-7 . Il a également montré une inhibition de la kinase Aurora-A, une protéine associée à la famille des kinases Aurora qui a été considérée comme une cible anticancéreuse frappante pour le traitement des cancers humains .
Inhibiteurs de la kinase Aurora-A
Les dérivés de «this compound» ont été étudiés en tant qu'inhibiteurs de la kinase Aurora-A . La kinase Aurora-A est associée à la famille des kinases Aurora et a été considérée comme une cible anticancéreuse frappante pour le traitement des cancers humains .
Synthèse de thiazolidine-2,4-diones
“this compound” a été utilisée dans la synthèse de 5-((3-aryl-1-phényl-1H-pyrazol-4-yl)méthylène)thiazolidine-2,4-diones . Cette synthèse a été réalisée par condensation de Knoevenagel de divers 3-aryl-1-phényl-1H-pyrazole-4-carbaldéhydes avec la thiazolidine-2,4-dione dans l'éthanol en présence de pipéridine .
Conception de nouveaux dérivés de pyrazole
“this compound” a été utilisée dans la conception de nouveaux dérivés de pyrazole . Ces dérivés ont été évalués pour leur activité anticancéreuse in vitro potentielle et leur inhibition de la kinase Aurora-A .
Activité cytotoxique
Des dérivés de «this compound» incorporant des groupes donneurs d'électrons et attracteurs d'électrons ont montré une activité cytotoxique potentielle . L'étude de la relation structure-activité (RSA) révèle que ces dérivés ont présenté une activité cytotoxique potentielle plus élevée que la norme, avec des valeurs de CI50 de 0,426 μM ± 0,455 et 0,608 μM ± 0,408 .
Analyse Biochimique
Biochemical Properties
(3-Phenyl-1H-pyrazol-4-YL)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity. Additionally, (3-Phenyl-1H-pyrazol-4-YL)methanamine can form complexes with proteins, affecting their structure and function.
Cellular Effects
The effects of (3-Phenyl-1H-pyrazol-4-YL)methanamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell lines, (3-Phenyl-1H-pyrazol-4-YL)methanamine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Furthermore, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, (3-Phenyl-1H-pyrazol-4-YL)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Additionally, (3-Phenyl-1H-pyrazol-4-YL)methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
The temporal effects of (3-Phenyl-1H-pyrazol-4-YL)methanamine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency . In vitro and in vivo studies have shown that (3-Phenyl-1H-pyrazol-4-YL)methanamine can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of (3-Phenyl-1H-pyrazol-4-YL)methanamine vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, (3-Phenyl-1H-pyrazol-4-YL)methanamine can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(3-Phenyl-1H-pyrazol-4-YL)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules . For example, it can influence the metabolic flux of amino acids and nucleotides, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of (3-Phenyl-1H-pyrazol-4-YL)methanamine within cells and tissues are essential for its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, (3-Phenyl-1H-pyrazol-4-YL)methanamine can interact with binding proteins that influence its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments.
Subcellular Localization
The subcellular localization of (3-Phenyl-1H-pyrazol-4-YL)methanamine is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, (3-Phenyl-1H-pyrazol-4-YL)methanamine may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.
Propriétés
IUPAC Name |
(5-phenyl-1H-pyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYBRZWDGVSNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349997 | |
| Record name | 1-(5-Phenyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-58-8 | |
| Record name | 3-Phenyl-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Phenyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



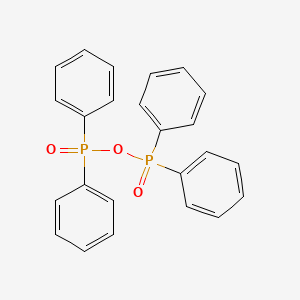
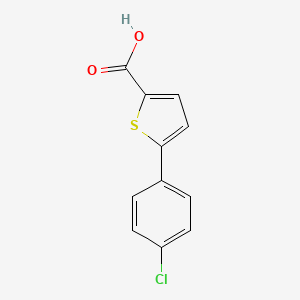
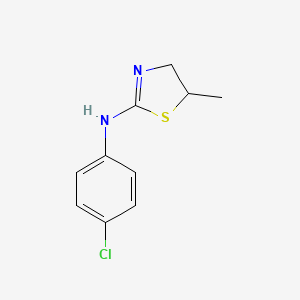
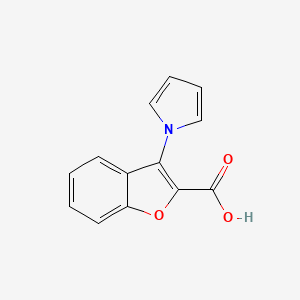

![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1361207.png)
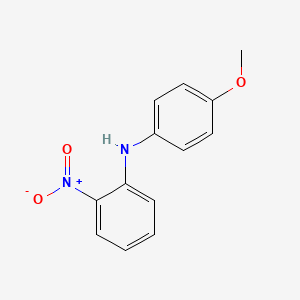
![5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1361215.png)
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1361219.png)
